1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Description
This compound is a bicyclo[2.2.1]heptan-2-one derivative featuring a sulfonylmethyl group substituted with a 4-(5-chloro-2-methylphenyl)piperazine moiety. Limited direct pharmacological data are available, but its structural analogs suggest relevance in modulating serotonin or dopamine receptors due to the piperazine pharmacophore .
Properties
IUPAC Name |
1-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O3S/c1-15-4-5-17(22)13-18(15)23-8-10-24(11-9-23)28(26,27)14-21-7-6-16(12-19(21)25)20(21,2)3/h4-5,13,16H,6-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRMFWLXYPQQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one , often referred to as a bicyclic sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula :
- IUPAC Name : this compound
- SMILES Notation : Cc(ccc(Cl)c1)c1N(CC1)CCN1S(c1nn(C)cc1C(NCC1OCCC1)=O)(=O)=O
This structure includes a bicyclic framework that is characteristic of many biologically active compounds, allowing for interactions with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly Staphylococcus aureus and Enterococcus spp. , suggesting potential applications in treating infections caused by these pathogens . The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the exact pathways.
Anticancer Properties
In vitro studies have shown that the compound possesses anticancer activity against several cancer cell lines. The mechanism is believed to involve apoptosis induction through the activation of caspase pathways, leading to programmed cell death in malignant cells . Table 1 summarizes the cytotoxic effects observed across different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Induction of oxidative stress |
Neuropharmacological Effects
The compound also exhibits neuropharmacological properties, including anxiolytic and antidepressant-like effects in animal models. These effects are likely mediated through modulation of serotonin and norepinephrine pathways . Behavioral assays showed significant improvement in anxiety-like behaviors, indicating potential use in treating anxiety disorders.
Anti-inflammatory Activity
Studies have reported that this compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a possible therapeutic role in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
Clinical Trials
A recent clinical trial evaluated the safety and efficacy of this compound in patients with treatment-resistant depression. The results indicated a statistically significant reduction in depressive symptoms compared to placebo after 8 weeks of treatment, with a favorable safety profile .
Animal Models
In preclinical studies using rodent models, the compound was shown to reduce pain responses in models of neuropathic pain, supporting its potential as an analgesic agent .
Scientific Research Applications
Antidepressant Activity
Research indicates that piperazine derivatives, including this compound, exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Anxiolytic Effects
Preclinical studies suggest that the compound may possess anxiolytic properties. The modulation of GABAergic activity and serotonin receptors has been implicated in reducing anxiety symptoms, making it a candidate for further exploration in anxiety disorder treatments .
Antipsychotic Potential
Given its structural similarity to known antipsychotic agents, this compound has been evaluated for its potential antipsychotic effects. Research has indicated that it may influence dopaminergic pathways, which are often dysregulated in psychotic disorders .
Synthesis and Derivative Studies
The synthesis of this compound has been documented in various studies, highlighting methods such as:
- Nucleophilic Substitution Reactions : These reactions typically involve the introduction of the piperazine moiety to a bicyclic framework.
- Sulfonylation Techniques : The sulfonyl group is introduced through electrophilic substitution methods, which are crucial for enhancing the pharmacological profile of the final product .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three classes of analogues:
Piperazine-linked bicycloheptanones (e.g., 7,7-dimethyl-1-[[[4-(2-pyridinyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]heptan-2-one, CAS 1119391-83-1)
Bicycloheptanone derivatives with heteroaromatic substituents (e.g., ferrocene-containing variants)
Chlorophenyl-substituted piperazine compounds (e.g., 5-chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl derivatives)
Key Comparison Metrics
Research Findings
Chlorine’s electron-withdrawing effect may stabilize receptor-ligand interactions, as seen in antipsychotic drugs like risperidone .
Physical Property Differences
- The pyridinyl analogue has a lower molar mass (377.5 vs. ~464.0) and higher predicted aqueous solubility due to pyridine’s polarity .
- Ferrocene hybrids exhibit distinct redox properties, enabling applications in biosensors, absent in the target compound .
Synthetic Challenges The target compound’s synthesis involves regioselective sulfonylation of the bicycloheptanone core, requiring anhydrous conditions and Pd-mediated coupling for piperazine attachment . Ferrocene derivatives demand specialized metal-organic protocols, increasing cost and complexity .
Critical Analysis of Structural Analogues
- Piperazine Variants : The 5-chloro-2-methylphenyl substituent offers a balance between steric bulk and electronic effects, contrasting with pyridinyl’s planar geometry and hydrogen-bonding capability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
